N-(4-bromophenyl)-1-(4-iodophenyl)cyclopentanecarboxamide
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Overview
Description
N~1~-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE is a synthetic organic compound characterized by the presence of bromine and iodine atoms attached to phenyl rings, which are further connected to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromophenyl and 4-iodophenyl intermediates, which are then coupled with cyclopentanecarboxylic acid derivatives.
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Step 1: Halogenation
Reagents: Bromine (Br~2~) and iodine (I~2~)
Conditions: Halogenation of benzene rings under controlled temperature and solvent conditions to form 4-bromophenyl and 4-iodophenyl compounds.
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Step 2: Amide Formation
Reagents: Cyclopentanecarboxylic acid, coupling agents (e.g., EDC, DCC)
Conditions: The halogenated phenyl compounds are reacted with cyclopentanecarboxylic acid in the presence of coupling agents to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Typically carried out in polar solvents under mild to moderate temperatures.
Products: Substituted derivatives where the bromine or iodine atoms are replaced by nucleophiles.
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Oxidation and Reduction Reactions:
Reagents: Oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4)
Conditions: Vary depending on the desired oxidation state and functional group transformations.
Products: Oxidized or reduced forms of the compound, potentially altering the functional groups attached to the phenyl rings.
Common Reagents and Conditions
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol
Catalysts: Palladium (Pd) catalysts for coupling reactions
Temperatures: Typically range from room temperature to 100°C, depending on the reaction type
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Industry
Electronics: Utilized in the development of organic semiconductors.
Mechanism of Action
The mechanism by which N1-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity due to halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBOXAMIDE
- N~1~-(4-IODOPHENYL)-1-(4-FLUOROPHENYL)-1-CYCLOPENTANECARBOXAMIDE
Uniqueness
N~1~-(4-BROMOPHENYL)-1-(4-IODOPHENYL)-1-CYCLOPENTANECARBOXAMIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in halogen bonding, potentially leading to unique interactions with biological targets and materials.
Properties
Molecular Formula |
C18H17BrINO |
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Molecular Weight |
470.1 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(4-iodophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H17BrINO/c19-14-5-9-16(10-6-14)21-17(22)18(11-1-2-12-18)13-3-7-15(20)8-4-13/h3-10H,1-2,11-12H2,(H,21,22) |
InChI Key |
GQDYBNZVQJHPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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